molecular formula C6H5F3N2O B2728795 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one CAS No. 2418642-63-2

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one

Cat. No.: B2728795
CAS No.: 2418642-63-2
M. Wt: 178.114
InChI Key: SLAQGWZINOAWKR-UHFFFAOYSA-N
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Description

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3. Pyridazinones are six-membered aromatic rings containing two adjacent nitrogen atoms, which confer unique electronic properties and reactivity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

4-methyl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-10-11-5(12)4(3)6(7,8)9/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAQGWZINOAWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-3-oxo-3,4-dihydropyridazine-6-carboxylic acid with trifluoromethylating agents. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone to pyridazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various pyridazine derivatives .

Scientific Research Applications

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

The compounds below, synthesized in recent studies , serve as relevant comparators:

  • Compound 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one
  • Compound 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Property 4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one Compound 4i Compound 4j
Core Structure Pyridazinone Pyrimidinone Pyrazolone
Key Substituents -CF₃, -CH₃ Coumarin, tetrazole, pyrazolone Coumarin, thioxo-pyrimidine, tetrazole
Electron Effects Electron-withdrawing (-CF₃) dominates Electron-donating (coumarin) and mixed Mixed (thioxo group enhances polarity)
Potential Applications Agrochemicals, kinase inhibitors Fluorescent probes, antimicrobials Anticancer agents, enzyme inhibitors

Key Differences and Implications

Core Heterocycle: The pyridazinone core in the target compound has two adjacent nitrogens, creating a polarized ring system that enhances hydrogen-bonding capacity compared to the single-nitrogen pyrimidinone (4i) or pyrazolone (4j) cores . This property may favor interactions with biological targets like enzymes or receptors.

Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated), whereas coumarin derivatives (4i, 4j) introduce conjugated π-systems for fluorescence or photoactivity .

Biological Activity: Pyridazinones with -CF₃ substituents are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in ATP-binding domains. In contrast, coumarin-containing compounds (4i, 4j) are often prioritized for antimicrobial or anticancer activity .

Research Findings and Trends

  • Synthetic Challenges : The trifluoromethyl group in the target compound complicates synthesis due to its steric bulk and electronic effects, requiring specialized reagents (e.g., CF₃Cu intermediates) compared to the milder conditions used for coumarin derivatives .
  • Stability: Pyridazinones generally exhibit higher thermal stability than pyrazolones, as seen in differential scanning calorimetry (DSC) studies of analogous compounds.

Biological Activity

4-Methyl-5-(trifluoromethyl)-1H-pyridazin-6-one is a heterocyclic compound belonging to the pyridazinone family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6F3_3N3_3O, with a molecular weight of approximately 192.11 g/mol. The presence of a methyl group and a trifluoromethyl group at the 4 and 5 positions, respectively, contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The compound's mechanism involves interaction with bacterial enzymes and receptors, although specific pathways are still under investigation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation. The exact biochemical pathways involved remain to be elucidated, but preliminary studies suggest involvement in cyclooxygenase inhibition.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties . Its ability to inhibit specific cancer cell lines has been documented, indicating that it may interfere with cellular proliferation and survival mechanisms in malignant cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory responses and microbial metabolism.
  • Receptor Binding : It may interact with various receptors implicated in inflammation and cancer progression, although specific receptor targets are still being identified .

Case Studies

A series of studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited growth in strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
  • Anti-inflammatory Activity : In a model of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers compared to control groups, suggesting its utility in inflammatory diseases .
  • Anticancer Activity : Preliminary results from cell line assays indicate that the compound can induce apoptosis in certain cancer cell lines, warranting further exploration into its anticancer mechanisms.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryReduction in inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

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